Cas no 361167-47-7 (N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide)

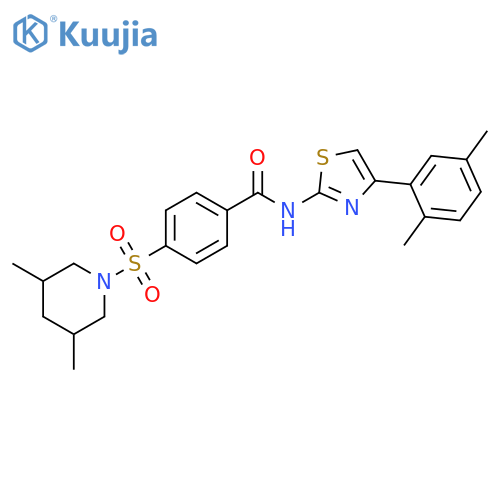

361167-47-7 structure

商品名:N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

- Benzamide, N-[4-(2,5-dimethylphenyl)-2-thiazolyl]-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-

- 361167-47-7

- N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide

- SR-01000442262-1

- F0440-0220

- AB00137349-02

- SR-01000442262

- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

- AKOS024577671

- Oprea1_009308

-

- インチ: 1S/C25H29N3O3S2/c1-16-5-6-19(4)22(12-16)23-15-32-25(26-23)27-24(29)20-7-9-21(10-8-20)33(30,31)28-13-17(2)11-18(3)14-28/h5-10,12,15,17-18H,11,13-14H2,1-4H3,(H,26,27,29)

- InChIKey: HXRRBNJFZGWBKS-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(C2=CC(C)=CC=C2C)=CS1)(=O)C1=CC=C(S(N2CC(C)CC(C)C2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 483.16503414g/mol

- どういたいしつりょう: 483.16503414g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 5

- 複雑さ: 768

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 116Ų

じっけんとくせい

- 密度みつど: 1.258±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.57±0.50(Predicted)

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0440-0220-40mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-5mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-20mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-2μmol |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-75mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-1mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-5μmol |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-4mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-10μmol |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0440-0220-30mg |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |

361167-47-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 |

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

361167-47-7 (N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量